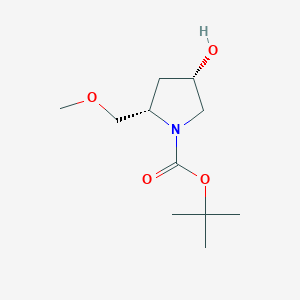

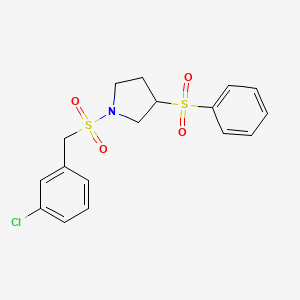

![molecular formula C16H14ClN7 B2401868 5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2380176-12-3](/img/structure/B2401868.png)

5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-Chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile” is a derivative of pyrrolo[2,3-d]pyrimidine . It’s part of a series of compounds that have been synthesized for research purposes, particularly in the field of cancer therapeutics .

Synthesis Analysis

The synthesis of this type of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique . A specific example of a synthesis process involved refluxing a mixture of 5-(4-bromophenyl)-2,4-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine and morpholine in ethanol for 2 hours .Molecular Structure Analysis

The molecular structure of these derivatives was characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were monitored using thin-layer chromatography (TLC) .Physical And Chemical Properties Analysis

The synthesized compounds were found to be yellow solids with a melting point of 287–288 °C . The IR spectrum showed peaks at 3137 cm^-1 (NH), 1676 cm^-1 (C=O), and 1609 cm^-1 (C=N) .Aplicaciones Científicas De Investigación

Protein Kinase B (PKB) Inhibition

This compound has been found to be a key component in the creation of ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA . PKB, also known as Akt, is an important component of intracellular signaling pathways regulating growth and survival. Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .

Antiviral Activity

Compounds similar to “5-chloro-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile” have exhibited substantial antiviral activity . While the exact mechanisms are not detailed in the source, this suggests potential use in the development of antiviral drugs.

DPP-IV Inhibition

Pyrrolo[3,2-d]pyrimidinone analogues, which can be prepared from similar compounds, have been found to be potent DPP-IV inhibitors . DPP-IV inhibitors are able to effectively lower blood glucose without causing risks such as weight gain and hypoglycaemia, and achieve prolonged therapeutic control of blood glucose . This suggests potential applications in the treatment of diabetes.

Cancer Therapeutics

The compound’s role in inhibiting PKB, a key component in intracellular signaling pathways regulating growth and survival, suggests potential applications in cancer therapeutics . PKB signaling is frequently deregulated in cancer, making PKB inhibitors potential antitumor agents .

Bioavailability Enhancement

The compound has been used in the development of orally bioavailable inhibitors of PKB . This suggests potential applications in improving the bioavailability of other drugs, particularly those targeting PKB.

Tumor Growth Inhibition

Compounds similar to “5-chloro-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyridine-3-carbonitrile” have been found to strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses . This suggests potential applications in the development of antitumor drugs.

Mecanismo De Acción

Target of Action

The primary targets of this compound are Bcl2 anti-apoptotic protein and cancer cell lines such as MCF7 . Bcl2 is a protein that regulates cell death (apoptosis), by either inducing (pro-apoptotic) or inhibiting (anti-apoptotic) apoptosis .

Mode of Action

The compound interacts with its targets by binding to the Bcl2 anti-apoptotic protein . This interaction results in the up-regulation of P53, BAX, DR4, and DR5, and the down-regulation of Bcl2, Il-8, and CDK4 in treated MCF7 cells .

Biochemical Pathways

The compound affects the apoptosis pathway, a critical cellular mechanism that regulates cell death . The up-regulation of pro-apoptotic genes (P53, BAX, DR4, and DR5) and the down-regulation of anti-apoptotic genes (Bcl2) suggest that the compound promotes apoptosis in cancer cells .

Pharmacokinetics

The compound’s cytotoxic effects against various cancer cell lines suggest it has bioavailability .

Result of Action

The compound’s action results in increased activity of Caspase 8 and BAX, and decreased activity of Bcl2 in treated MCF7 cells . It also causes cell cycle arrest at the G1/S phase in MCF7 cells and induces apoptotic death of MCF7 cells . Additionally, the percentage of fragmented DNA was significantly increased in treated MCF7 cells .

Action Environment

The compound’s synthesis involves the use of a microwave technique, suggesting that the synthesis process may be influenced by environmental factors .

Propiedades

IUPAC Name |

5-chloro-6-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN7/c17-12-7-11(8-18)9-20-15(12)23-3-5-24(6-4-23)16-14-13(1-2-19-14)21-10-22-16/h1-2,7,9-10,19H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFOUOWZNPWEPDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C=C(C=N2)C#N)Cl)C3=NC=NC4=C3NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone oxalate](/img/structure/B2401786.png)

![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2401791.png)

![N-(3-methoxyphenyl)-2-({2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2401792.png)

![8-((3-Chlorophenyl)sulfonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2401795.png)

![N-(2,3-dimethylphenyl)-2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide](/img/structure/B2401799.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide](/img/structure/B2401801.png)

![Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-(trideuterio(113C)methyl)oxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/no-structure.png)

![10-Fluoro-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2401806.png)

![N-butyl-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2401807.png)